
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various chemical reactions, particularly in the field of organic chemistry. Its unique structure, which includes a phosphanyl group and a tetrafluoroborate counterion, makes it a valuable tool for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate typically involves the reaction of a chiral amine with a diphenylphosphine compound. The process often includes the following steps:
Formation of the Chiral Amine: The chiral amine is synthesized through a series of reactions, starting from commercially available starting materials.
Reaction with Diphenylphosphine: The chiral amine is then reacted with diphenylphosphine under controlled conditions to form the desired phosphine ligand.
Addition of Tetrafluoroboric Acid: Finally, tetrafluoroboric acid is added to the reaction mixture to form the tetrafluoroborate salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligand can undergo substitution reactions, where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of reduced phosphine derivatives.
Applications De Recherche Scientifique
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable for medicinal chemistry.
Industry: The compound is used in various industrial processes, including the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers. The phosphine ligand forms a complex with a metal catalyst, which then facilitates various chemical transformations. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it a powerful tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Diphenylphosphinobutane: Another chiral phosphine ligand with similar applications.
Phosphine Oxides: Oxidized derivatives of phosphine ligands.
Uniqueness
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral structure and the presence of the tetrafluoroborate counterion. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for researchers and industrial chemists.
Propriétés
Formule moléculaire |
C18H25BF4NP |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C18H24NP.BF4/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h4-13,17H,14,19H2,1-3H3;/q;-1/p+1/t17-;/m1./s1 |
Clé InChI |
GKQQHRNLFXFBPA-UNTBIKODSA-O |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


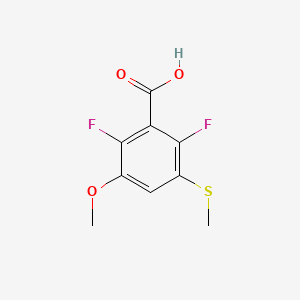
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
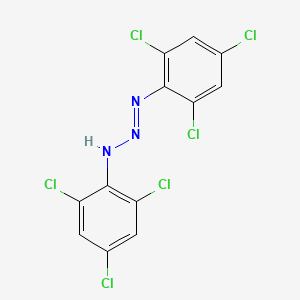
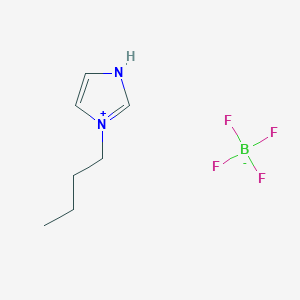
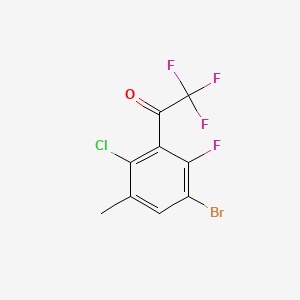

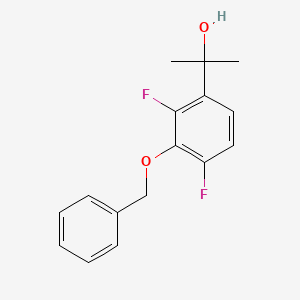

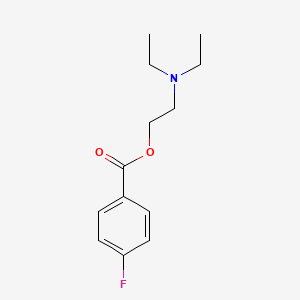
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
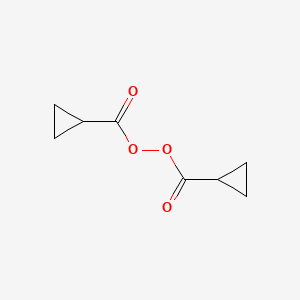
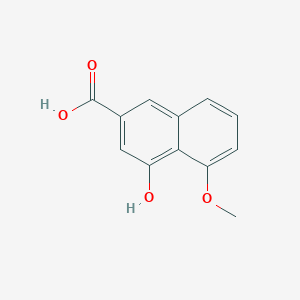
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
